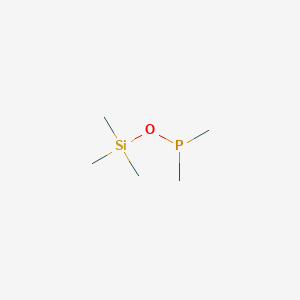
Trimethylsilyl dimethylphosphinite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl dimethylphosphinite is an organophosphorus compound characterized by the presence of a trimethylsilyl group and a dimethylphosphinite group. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethylsilyl dimethylphosphinite can be synthesized through a convenient procedure involving the reaction of dimethylphosphinoyl chloride with trimethylsilyl alcohol under mild conditions. The reaction typically proceeds at room temperature and yields the desired product with high efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from by-products and impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylsilyl dimethylphosphinite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Hydrolysis: The compound can hydrolyze in the presence of water to form dimethylphosphinic acid and trimethylsilanol.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, and nucleophiles such as amines and alcohols. Reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from reactions involving this compound include phosphine oxides, substituted phosphinites, and phosphinic acids .
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl dimethylphosphinite has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of trimethylsilyl dimethylphosphinite involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethylsilyl diphenylphosphinite
- Trimethylsilyl methylphosphinite
- Trimethylsilyl ethylphosphinite
Uniqueness
Trimethylsilyl dimethylphosphinite is unique due to its specific combination of the trimethylsilyl and dimethylphosphinite groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of steric hindrance and electronic effects that make it particularly useful in certain synthetic applications .
Eigenschaften
CAS-Nummer |
66436-13-3 |
|---|---|
Molekularformel |
C5H15OPSi |
Molekulargewicht |
150.23 g/mol |
IUPAC-Name |
dimethyl(trimethylsilyloxy)phosphane |
InChI |
InChI=1S/C5H15OPSi/c1-7(2)6-8(3,4)5/h1-5H3 |
InChI-Schlüssel |
AIRFYJGWDIFZAN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OP(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


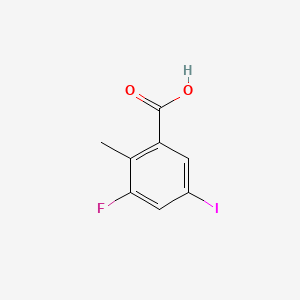
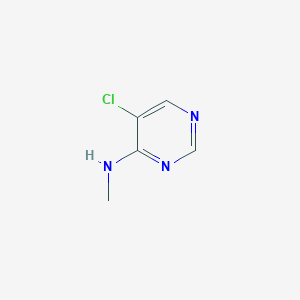
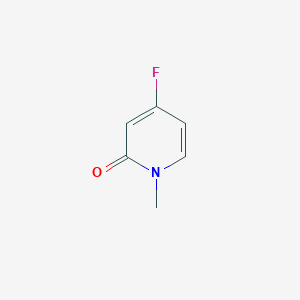

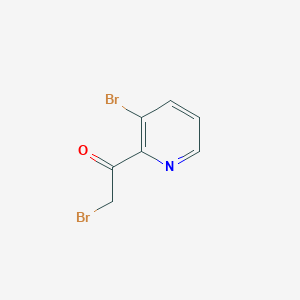
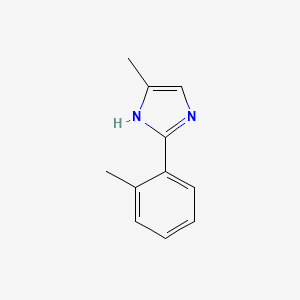
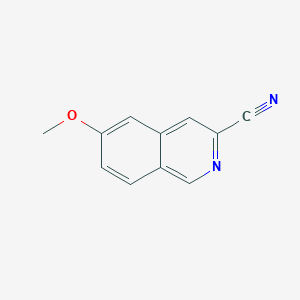
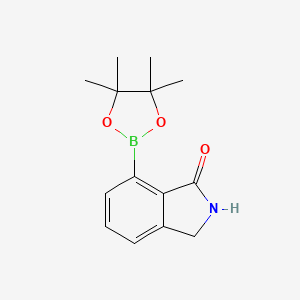
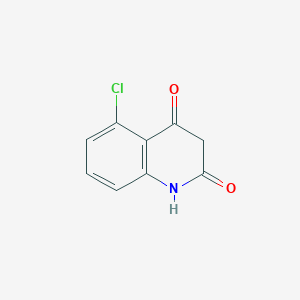
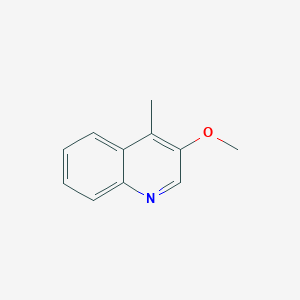
![Ethyl 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13671691.png)
![4-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13671700.png)
![2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13671707.png)

